molecular formula C9H13NO2 B136468 2-(3-Methoxyphenoxy)ethanamine CAS No. 6487-86-1

2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468
CAS No.: 6487-86-1
M. Wt: 167.2 g/mol
InChI Key: MWOLPDQWBBJNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)ethanamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenoxyethanamine, where a methoxy group is attached to the benzene ring

Scientific Research Applications

2-(3-Methoxyphenoxy)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular and neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed. It should be kept away from heat, sparks, and flame .

Mechanism of Action

Biochemical Pathways

It is known that this compound is used in the synthesis of carvedilol, an adrenergic antagonist drug . This suggests that 2-(3-Methoxyphenoxy)ethanamine may play a role in adrenergic signaling pathways.

Pharmacokinetics

Its molecular weight of 16721 suggests that it could potentially be absorbed and distributed throughout the body. Its boiling point of 281.5°C at 760 mmHg suggests that it is relatively stable under physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenoxy)ethanamine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Products include 2-(3-methoxyphenoxy)acetaldehyde or 2-(3-methoxyphenoxy)acetic acid.

    Reduction: Products include 2-(3-methoxyphenoxy)ethanol or 2-(3-methoxyphenoxy)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenoxy)ethanamine
  • 2-(4-Methoxyphenoxy)ethanamine
  • 3-Methoxyphenethylamine

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLPDQWBBJNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383189
Record name 2-(3-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-86-1
Record name Ethanamine, 2-(3-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6487-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 4
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenoxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.